molecular formula C9H6Cl2N2 B11889178 6,8-Dichloroquinolin-3-amine

6,8-Dichloroquinolin-3-amine

Cat. No.: B11889178
M. Wt: 213.06 g/mol
InChI Key: SICWAQYNDBSSAD-UHFFFAOYSA-N
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Description

6,8-Dichloroquinolin-3-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination at specific positions . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloroquinolin-3-amine involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential as a pharmacophore in drug development .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

6,8-dichloroquinolin-3-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2

InChI Key

SICWAQYNDBSSAD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)N

Origin of Product

United States

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